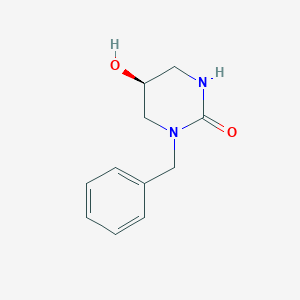
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- is a chemical compound with a unique structure that includes a pyrimidinone ring, a hydroxy group, and a phenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- involves its interaction with specific molecular targets and pathways. The hydroxy group and pyrimidinone ring play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5R)-: A stereoisomer with different spatial arrangement.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(methyl)-: Lacks the phenyl group, leading to different properties.
2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(ethyl)-: Contains an ethyl group instead of a phenylmethyl group.
Uniqueness
The uniqueness of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)- lies in its specific structure, which imparts distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone, tetrahydro-5-hydroxy-1-(phenylmethyl)-, (5S)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
377093-08-8 |
|---|---|
Formule moléculaire |
C11H14N2O2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
(5S)-1-benzyl-5-hydroxy-1,3-diazinan-2-one |
InChI |
InChI=1S/C11H14N2O2/c14-10-6-12-11(15)13(8-10)7-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,12,15)/t10-/m0/s1 |
Clé InChI |
OSQVLVMGWDSVQY-JTQLQIEISA-N |
SMILES isomérique |
C1[C@@H](CN(C(=O)N1)CC2=CC=CC=C2)O |
SMILES canonique |
C1C(CN(C(=O)N1)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


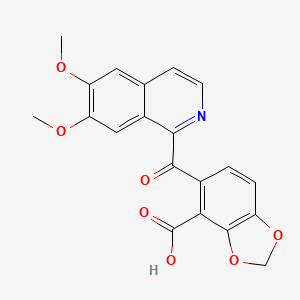
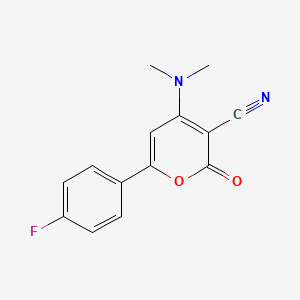
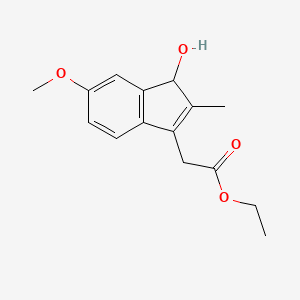

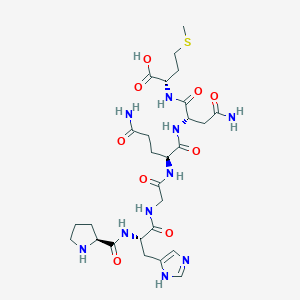

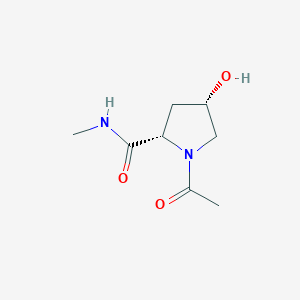
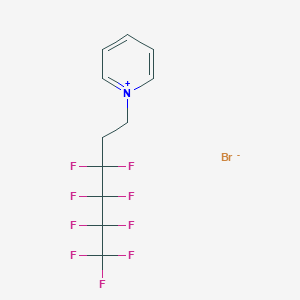
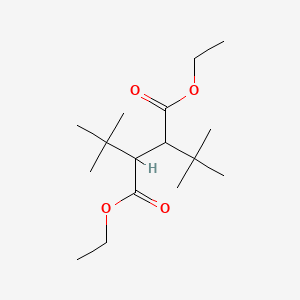

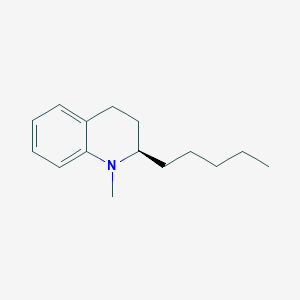

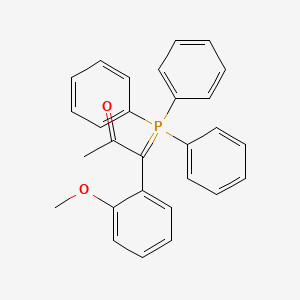
![N,N'-(1,5,5-Trimethylbicyclo[2.2.1]heptane-2,2-diyl)diacetamide](/img/structure/B14255159.png)
